molecular formula C13H20ClN3O B1448837 C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride CAS No. 1858255-40-9

C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride

Cat. No.: B1448837
CAS No.: 1858255-40-9
M. Wt: 269.77 g/mol
InChI Key: ICRLVNPNWRBPOD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of C-(3-Adamantan-1-yl-oxadiazol-5-yl)-methylamine hydrochloride emerges from two distinct yet complementary chemical lineages that converged in modern synthetic chemistry. The adamantane component traces its origins to the pioneering work of Stanislav Landa and his colleagues, who first isolated adamantane from petroleum fractions of the Hodonín oil field in Czechoslovakia in 1932. This discovery, reported at the Twelfth Congress of Industrial Chemistry in Prague, marked the beginning of diamondoid chemistry and established adamantane as the foundational member of cage-like hydrocarbons. The compound's name derives from its structural similarity to diamond, reflecting its tetrahedral carbon framework that imparts exceptional thermal and chemical stability.

The oxadiazole heterocyclic component has an equally distinguished history, with 1,2,4-oxadiazoles first synthesized by Tiemann and Krüger in 1884, making them among the earliest recognized heterocyclic systems. These researchers initially termed these compounds "furo[ab1]diazoles," establishing the foundational synthetic methodologies that remain relevant today. The subsequent century witnessed extensive development of oxadiazole chemistry, with researchers recognizing the unique properties these heterocycles impart to molecular systems, including enhanced metabolic stability and favorable pharmacokinetic profiles.

The specific synthesis and characterization of C-(3-Adamantan-1-yl-oxadiazol-5-yl)-methylamine hydrochloride represents a relatively recent achievement in heterocyclic chemistry, with the compound first appearing in chemical databases in 2016. This timeline reflects the evolution of synthetic methodologies capable of efficiently combining the sterically demanding adamantane framework with the reactive oxadiazole heterocycle while maintaining the structural integrity of both components.

Chemical Classification and Nomenclature

C-(3-Adamantan-1-yl-oxadiazol-5-yl)-methylamine hydrochloride belongs to the broader classification of heterocyclic organic compounds, specifically representing a member of the oxadiazole family combined with adamantane cage structures. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official name being [3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride. This nomenclature precisely describes the connectivity pattern, indicating the adamantane substituent at the 3-position of the oxadiazole ring and the aminomethyl group at the 5-position.

The compound exists as a hydrochloride salt, which significantly influences its physical and chemical properties compared to the free base form. The molecular formula C₁₃H₂₀ClN₃O reflects this salt formation, incorporating one chloride anion to balance the protonated amine functionality. Alternative nomenclature systems recognize this compound under various synonyms, including the more descriptive C-(3-Adamantan-1-yl-oxadiazol-5-yl)-methylamine hydrochloride, which explicitly identifies the adamantane and oxadiazole components.

The chemical classification extends beyond simple nomenclature to encompass functional group analysis. The compound contains multiple nitrogen-containing functionalities, including the oxadiazole heterocycle and the primary amine group, both of which contribute to its chemical reactivity and potential biological activity. The adamantane component provides a lipophilic, rigid framework that influences the overall molecular geometry and physicochemical properties.

Structural Overview and Distinctive Features

The molecular architecture of C-(3-Adamantan-1-yl-oxadiazol-5-yl)-methylamine hydrochloride exhibits several distinctive structural features that distinguish it from conventional organic compounds. The adamantane core adopts a diamond-like cage structure characterized by exceptional rigidity and symmetry, with four fused cyclohexane rings arranged in a chair conformation. This three-dimensional framework provides significant steric bulk while maintaining minimal conformational flexibility, properties that profoundly influence the compound's overall behavior.

Structural Parameter Value Significance
Molecular Formula C₁₃H₂₀ClN₃O Defines atomic composition and salt form
Molecular Weight 269.77 g/mol Influences physical properties and handling
Hydrogen Bond Donors 2 Affects solubility and intermolecular interactions
Hydrogen Bond Acceptors 3 Contributes to binding affinity and stability
Rotatable Bonds 2 Indicates conformational flexibility
Topological Polar Surface Area Approximately 64 Ų Predicts membrane permeability characteristics

The oxadiazole heterocycle contributes additional structural complexity through its five-membered ring containing two nitrogen atoms and one oxygen atom in a 1,2,4-arrangement. This heterocyclic system exhibits aromatic character, contributing to the overall stability of the molecular framework while providing specific electronic properties that influence reactivity patterns. The nitrogen atoms serve as potential coordination sites for metal binding and hydrogen bonding interactions, while the oxygen atom contributes to the electronic distribution within the ring system.

The aminomethyl substituent at the 5-position of the oxadiazole ring introduces a basic functional group that significantly affects the compound's acid-base properties and potential for intermolecular interactions. In the hydrochloride salt form, this amine exists in its protonated state, creating a charged species that influences solubility characteristics and crystalline packing arrangements. The methylene spacer between the oxadiazole ring and the amine functionality provides sufficient flexibility to accommodate various molecular conformations while maintaining the overall structural integrity.

The three-dimensional arrangement of these structural elements creates a molecule with distinct regions of varying polarity and electronic density. The adamantane component contributes significant lipophilic character, while the oxadiazole and aminomethyl regions provide hydrophilic interactions. This amphiphilic nature contributes to the compound's potential utility in various chemical and biological applications.

Significance in Chemical and Molecular Research

The research significance of C-(3-Adamantan-1-yl-oxadiazol-5-yl)-methylamine hydrochloride extends across multiple domains of chemical science, reflecting the compound's unique structural features and potential applications. In medicinal chemistry, compounds containing both adamantane and oxadiazole components have demonstrated considerable promise due to their enhanced metabolic stability and favorable pharmacokinetic profiles. The adamantane framework provides resistance to enzymatic degradation while the oxadiazole heterocycle serves as a bioisostere for ester and amide functionalities, potentially reducing metabolism-related liabilities.

Recent research has highlighted the importance of adamantane-containing compounds in drug delivery systems, where the rigid cage structure serves as an anchor in lipid bilayers and provides enhanced membrane interaction capabilities. The incorporation of oxadiazole heterocycles into such systems offers additional advantages through improved hydrogen bonding capacity and electronic properties that facilitate molecular recognition processes. These characteristics make C-(3-Adamantan-1-yl-oxadiazol-5-yl)-methylamine hydrochloride a valuable model compound for studying structure-activity relationships in hybrid molecular systems.

The compound's significance extends to materials science applications, where adamantane derivatives have found utility in the development of advanced polymeric materials and supramolecular assemblies. The oxadiazole component contributes additional functionality through its potential for metal coordination and participation in pi-pi stacking interactions, properties that enhance the compound's utility in materials applications. Research has demonstrated that such hybrid structures can exhibit unique mechanical and thermal properties that distinguish them from conventional organic materials.

In synthetic chemistry research, C-(3-Adamantan-1-yl-oxadiazol-5-yl)-methylamine hydrochloride serves as an important example of successful heterocycle-cage compound hybridization. The synthetic methodologies developed for its preparation have contributed to broader understanding of coupling reactions between sterically hindered frameworks and reactive heterocyclic systems. These advances have implications for the synthesis of related compounds with potential applications in pharmaceutical and materials science.

The compound also represents a valuable tool for investigating molecular recognition phenomena, particularly in systems where both hydrophobic and hydrophilic interactions contribute to binding affinity. The well-defined geometry of the adamantane component combined with the electronic properties of the oxadiazole system provides a platform for studying fundamental aspects of molecular association and recognition processes. Recent studies have utilized similar adamantane-oxadiazole hybrids to probe the mechanisms of host-guest interactions and supramolecular assembly formation.

Furthermore, the research significance encompasses analytical chemistry applications, where the compound's distinctive spectroscopic properties enable its use as a probe molecule for various analytical techniques. The combination of adamantane and oxadiazole functionalities provides unique signatures in nuclear magnetic resonance spectroscopy, mass spectrometry, and other analytical methods, making it valuable for method development and validation studies. The compound's stability and well-characterized properties also make it suitable for use as an analytical standard in various research contexts.

Properties

IUPAC Name

[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c14-7-11-15-12(16-17-11)13-4-8-1-9(5-13)3-10(2-8)6-13;/h8-10H,1-7,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRLVNPNWRBPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NOC(=N4)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. This cyclization forms the heterocyclic ring central to the compound's structure.

  • Amidoxime and Carboxylic Acid Derivative Cyclization: A common approach involves reacting an amidoxime intermediate with a carboxylic acid derivative (e.g., acid chloride or ester) under dehydrating conditions to induce ring closure forming the 1,2,4-oxadiazole nucleus.

  • Reaction Conditions: Typical conditions include heating in polar aprotic solvents such as dimethylformamide or acetonitrile, often in the presence of coupling agents or dehydrating agents like phosphorus oxychloride or carbodiimides to facilitate cyclization.

Introduction of the Methylamine Group and Hydrochloride Salt Formation

The methylamine substituent at the 5-position of the oxadiazole ring is introduced either by direct substitution or by reduction of a suitable precursor.

  • Methods: One approach involves converting a 5-formyl or 5-halogenated oxadiazole intermediate to the corresponding methylamine via reductive amination or nucleophilic substitution.

  • Salt Formation: The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), yielding the stable hydrochloride salt form.

Representative Synthetic Route Summary

Step Reaction Type Key Reagents/Conditions Outcome
1 Amidoxime formation Hydroxylamine with adamantane carboxylic acid derivative Adamantan-1-yl amidoxime intermediate
2 Cyclization to oxadiazole ring Amidoxime + acid chloride or ester, dehydrating agent (e.g., POCl3) 3-Adamantan-1-yl-1,2,4-oxadiazole core
3 Methylamine introduction Reductive amination or nucleophilic substitution with methylamine source 5-(Methylamine)-substituted oxadiazole
4 Salt formation Treatment with HCl in ethanol or ether C-(3-Adamantan-1-yl-oxadiazol-5-yl)-methylamine hydrochloride

Detailed Research Findings

Literature and Patent Insights

  • The patent WO2011087758A1 describes adamantyl amide derivatives and related compounds, highlighting synthetic routes involving amide formation and heterocyclic ring construction relevant to oxadiazole derivatives with adamantane substituents. While it focuses primarily on amides, the methodologies for heterocycle formation and adamantane incorporation provide a foundation for synthesizing related oxadiazole compounds.

  • PubChem data for the compound (CID 119947905) confirms the molecular structure and provides identifiers but lacks explicit preparation protocols.

Synthetic Challenges and Considerations

  • Regioselectivity: Ensuring substitution at the correct positions on the oxadiazole ring requires controlled reaction conditions and carefully selected starting materials.

  • Purity and Yield: Optimization of cyclization and amination steps is critical to maximize yield and purity. Side reactions such as over-alkylation or incomplete cyclization can reduce efficiency.

  • Salt Formation: The hydrochloride salt form enhances compound stability and solubility, important for pharmaceutical applications.

Chemical Reactions Analysis

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is synthesized via cyclization of thiosemicarbazide precursors. For example, 4-(1-adamantylcarbonyl)-1-aryl-2-thiosemicarbazides cyclize in aqueous NaOH at 80°C to form the oxadiazole-thione intermediate . Subsequent oxidation or functionalization yields the target compound.

Experimental conditions :

  • Reagent : 2-bromo-4-fluorophenyl isothiocyanate

  • Cyclization : NaOH (2M), 4 h reflux

  • Yield : 68–72%

Functionalization at the Methylamine Group

The primary amine group (-CH₂NH₂·HCl) participates in nucleophilic substitution and condensation reactions:

Schiff Base Formation

Reacts with aromatic aldehydes (e.g., salicylaldehyde) under solvent-free grinding conditions to form stable imines .

Example reaction :

text
C-(3-adamantan-1-yl-oxadiazol-5-yl)-methylamine + 4-nitrobenzaldehyde → N-(4-nitrobenzylidene)-methylamine derivative

Conditions :

  • Molar ratio : 1:1.2 (amine:aldehyde)

  • Catalyst : None (solvent-free)

  • Yield : 85–92%

Acylation Reactions

The amine reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base .

Example :

text
C-(3-adamantan-1-yl-oxadiazol-5-yl)-methylamine + acetyl chloride → N-acetyl derivative

Yield : 78% (reported for analogous adamantane derivatives)

Coordination Chemistry

The methylamine group acts as a ligand in metal-organic frameworks (MOFs). For example, copper(II) complexes of adamantane-oxadiazole hybrids exhibit catalytic activity in Chan-Evans-Lam arylations .

Key coordination parameters :

  • Metal center : Cu(II)

  • Ligand geometry : Distorted square-planar

  • Bond lengths : Cu–N = 1.98–2.02 Å

Acidic Hydrolysis

The oxadiazole ring resists hydrolysis below pH 3 but degrades in concentrated HCl (>6M) at 100°C, yielding adamantane-carboxylic acid and methylamine .

Thermal Stability

Decomposes at 220–240°C without melting, consistent with adamantane derivatives’ high thermal stability .

Biological Activity-Related Modifications

The compound’s anti-HIV and antibacterial activities are enhanced through structural tweaks:

Mannich Base Derivatives

Reaction with formaldehyde and secondary amines (e.g., piperidine) yields N-Mannich bases .
Example :

text
C-(3-adamantan-1-yl-oxadiazol-5-yl)-methylamine + HCHO + piperidine → N-(piperidinomethyl) derivative

Anti-HIV activity : EC₅₀ = 1.2 µM (vs. 3.5 µM for parent compound)

Sulfur Analogues

Replacing the oxadiazole oxygen with sulfur improves antifungal potency (MIC = 8 µg/mL vs. Candida albicans) .

Comparative Reaction Data

Reaction TypeReagents/ConditionsYield (%)Reference
Oxadiazole cyclizationNaOH (2M), 4 h reflux68–72
Schiff base formation4-nitrobenzaldehyde, solvent-free85–92
AcylationAcetyl chloride, TEA, DCM78
Mannich base synthesisHCHO, piperidine, ethanol65

Mechanistic Insights

  • Carbocation stability : Adamantane’s bridgehead carbocation stabilizes intermediates during cyclization .

  • Oxadiazole ring aromaticity : Planar geometry (dihedral angle < 5° with adamantane) enhances electrophilic substitution resistance .

This compound’s reactivity is heavily influenced by the adamantane group’s steric bulk and the oxadiazole ring’s electronic properties. Its modular synthesis and functionalization potential make it a versatile scaffold for drug development .

Scientific Research Applications

Medicinal Chemistry

C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride has shown promise in drug development:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes or receptors, making it valuable in designing therapeutics for diseases such as cancer or viral infections. For instance, derivatives of adamantane have been noted for their antiviral properties against influenza and HIV .
  • Anti-microbial Activities: Oxadiazole derivatives are known for their anti-microbial activities. This compound's structure may enhance its efficacy against various pathogens .

Materials Science

The stability imparted by the adamantane structure allows for:

  • Polymer Development: The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Coatings and Films: Its hydrophobic nature makes it suitable for developing protective coatings that require durability and resistance to environmental degradation.

Biological Studies

This compound can be utilized in biological research:

  • Interaction Studies: The compound can be used to study interactions with biological molecules, aiding in understanding mechanisms of action at the molecular level.
  • Therapeutic Effects: Preliminary studies may explore its potential therapeutic effects on various biological systems, contributing to the development of new treatments.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Case Study 1: Antiviral Properties

A study demonstrated that derivatives of adamantane exhibited significant antiviral activity against influenza viruses. The incorporation of an oxadiazole ring in C-(3-adamantan...) may enhance this activity further through improved binding affinities to viral proteins .

Case Study 2: Material Development

Research on polymers incorporating adamantane derivatives showed improved thermal stability and mechanical strength. The application of C-(3-adamantan...) in polymer science could lead to innovations in high-performance materials used in coatings and composites .

Mechanism of Action

The mechanism of action of C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride with two analogous compounds:

Parameter This compound [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride
CAS Number Not explicitly provided (Ref: 10-F475675) 1042505-40-7 568544-04-7
Molecular Formula C₁₄H₂₀ClN₃O C₆H₁₂ClN₃O C₁₇H₁₄ClN₃O
Molecular Weight (g/mol) 261.71 141.17 273.51
Substituent at Oxadiazole 3-Position Adamantane (bulky, lipophilic bicyclic alkane) Ethyl (small, linear alkyl) Naphthalen-1-yl (large, aromatic)
XLogP3 Not reported (predicted higher due to adamantane) 0.4 Not reported (predicted higher than ethyl, lower than adamantane?)
Hydrogen Bond Donors/Acceptors Not explicitly provided 1 donor, 4 acceptors Not provided
Topological Polar Surface Area Not reported 51 Ų Not available
Structural Implications High lipophilicity and rigidity; potential for enhanced CNS penetration Moderate lipophilicity; likely improved solubility High aromaticity may favor π-π stacking but reduce solubility
Availability 1g (purity ≥95%) Commercial suppliers (e.g., ECHEMI) 1g (purity unspecified)

Key Observations:

Substituent Effects on Physicochemical Properties: The adamantane substituent increases molecular weight (261.71 g/mol) compared to the ethyl derivative (141.17 g/mol) but remains lighter than the naphthyl analog (273.51 g/mol). The ethyl-substituted compound has the lowest molecular weight and XLogP3 (0.4), suggesting better aqueous solubility, which aligns with its smaller, less hydrophobic substituent .

The ethyl derivative’s simplicity could make it a lead compound for further derivatization .

Biological Activity

C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride is a synthetic compound notable for its unique structural features that combine an adamantane moiety with a 1,2,4-oxadiazole ring. This combination is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacological studies.

Chemical Structure and Properties

The compound has a molecular formula of C13_{13}H16_{16}ClN3_3O, with a molecular weight of approximately 269.77 g/mol. The adamantane structure contributes to its stability and hydrophobic characteristics, which are advantageous for drug development.

Biological Activity Overview

Research has shown that derivatives of oxadiazoles possess a variety of biological activities, including:

  • Antibacterial Activity : Some oxadiazole derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions at the 5-position of the oxadiazole ring showed enhanced activity comparable to established antibiotics like Indomethacin .
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties, with studies indicating that modifications to the oxadiazole structure can lead to improved efficacy in reducing inflammation .
  • Analgesic Activity : Some compounds have shown analgesic effects comparable to acetylsalicylic acid (aspirin), suggesting potential use in pain management .

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The presence of the adamantane moiety may enhance binding affinity due to increased hydrophobic interactions.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various oxadiazole derivatives:

  • Synthesis Methods : The synthesis typically involves the reaction of adamantan-1-amine with oxadiazole precursors under controlled conditions. One efficient method utilizes amidoximes and isatoic anhydrides in a NaOH-DMSO medium.
  • Biological Evaluation : In vitro assays have been conducted to assess antibacterial and anti-inflammatory activities. For example, derivatives containing halogen substituents at the 5-position displayed superior antibacterial effects .
  • Structure-Activity Relationship (SAR) : Studies indicate that the position and type of substituents on the oxadiazole ring significantly influence biological activity. Modifications can lead to enhanced potency against various pathogens or inflammatory conditions .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(1,2,4-Oxadiazol-5-yl)anilinesOxadiazole core without adamantaneAntibacterial
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazoleDifferent substituents on the oxadiazoleAntimicrobial
This compoundAdamantane moiety + oxadiazoleBroad-spectrum activity

Q & A

What synthetic methodologies are recommended for preparing C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride?

Level : Basic
Methodological Answer :
A common approach involves condensation reactions between adamantane-containing precursors (e.g., adamantane-1-carbohydrazide) and oxadiazole-forming reagents (e.g., nitriles or amidoximes). For example:

React adamantane-1-carbohydrazide with a methylamine-linked oxadiazole precursor under reflux in ethanol or THF.

Purify the product via recrystallization (e.g., aqueous ethanol) or column chromatography.

Convert the free base to the hydrochloride salt using HCl gas or concentrated HCl in a non-aqueous solvent.
Key parameters: Reaction time (1–4 hours), temperature (60–80°C), and stoichiometric control of the oxadiazole-forming step .

How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Level : Basic
Methodological Answer :

  • 1H/13C NMR : Look for adamantane proton signals (δ 1.6–2.2 ppm as multiplets) and oxadiazole-related shifts (e.g., methylamine protons at δ 2.5–3.5 ppm). The adamantane carbons typically appear at δ 28–40 ppm in 13C NMR .
  • X-ray Crystallography : Resolve the adamantane moiety’s rigid bicyclic structure and the oxadiazole ring’s planarity. Dihedral angles between substituents (e.g., 86.9° between triazole and phenyl in analogs) validate spatial orientation .
  • IR Spectroscopy : Confirm C=N (1600–1650 cm⁻¹) and N–O (950–1250 cm⁻¹) stretches characteristic of oxadiazoles .

What strategies resolve discrepancies in biological activity data across assays (e.g., antiviral vs. anti-inflammatory)?

Level : Advanced
Methodological Answer :

Purity Validation : Use HPLC-MS to rule out impurities (>95% purity required for reliable bioassays).

Assay-Specific Optimization : Adjust parameters like pH (e.g., 7.4 for cellular assays), solvent (DMSO concentration <0.1%), and cell lines (e.g., HEK293 vs. HeLa).

Control Experiments : Compare with structurally similar adamantane derivatives (e.g., triazole-thiones) to isolate the oxadiazole’s role. For example, adamantane-triazole derivatives show anti-inflammatory activity via COX-2 inhibition, while oxadiazoles may target viral proteases .

How can computational modeling predict the compound’s interaction with biological targets?

Level : Advanced
Methodological Answer :

Molecular Docking : Use software like AutoDock Vina to model interactions between the adamantane group’s hydrophobic surface and target pockets (e.g., influenza M2 proton channels).

MD Simulations : Assess stability of ligand-target complexes over 50–100 ns trajectories. Focus on hydrogen bonds between the oxadiazole’s nitrogen atoms and catalytic residues (e.g., HIV protease Asp25).

SAR Analysis : Compare binding affinities of analogs with varying substituents (e.g., methylamine vs. benzyl groups) to identify pharmacophores .

What purification techniques are effective post-synthesis, particularly for hydrochloride salt formation?

Level : Basic
Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures (4:1 v/v) to isolate the hydrochloride salt. Monitor pH during acidification to avoid over-protonation.
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/methanol (95:5 to 80:20) to separate unreacted adamantane precursors.
  • Lyophilization : For hygroscopic salts, freeze-dry aqueous solutions under vacuum to obtain stable powders .

How can reaction yields be optimized for scalable synthesis?

Level : Advanced
Methodological Answer :

Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole cyclization.

Solvent Optimization : Replace ethanol with DMF or acetonitrile to enhance solubility of adamantane intermediates.

Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >80% .

What analytical challenges arise in characterizing unstable intermediates during synthesis?

Level : Advanced
Methodological Answer :

  • LC-MS Monitoring : Track intermediates in real-time using ESI-MS to identify degradation products (e.g., hydrolysis of oxadiazole to amidoxime).
  • Low-Temperature NMR : Acquire 1H NMR spectra at –40°C to stabilize reactive species like nitrile intermediates.
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to the methylamine moiety to prevent undesired salt formation during synthesis .

How does the adamantane moiety influence the compound’s physicochemical properties?

Level : Basic
Methodological Answer :

  • Lipophilicity : Adamantane’s rigid bicyclic structure increases logP values (e.g., ~3.5), enhancing blood-brain barrier penetration.
  • Thermal Stability : High melting points (e.g., 241–243°C in triazole analogs) due to adamantane’s dense carbon framework .
  • Solubility : Hydrochloride salt formation improves aqueous solubility (>10 mg/mL in PBS at pH 7.4) for in vitro assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride
Reactant of Route 2
C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.